N-phenyl-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide
Overview
Description
N-phenyl-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide is a useful research compound. Its molecular formula is C22H23N3O4 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.16885622 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Evaluation of Antiinflammatory Activity
A study investigated the anti-inflammatory properties of various compounds, including those synthesized from N-phenyl-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide, demonstrating potential anti-inflammatory applications. The study found that compounds with pyrrolidine, phthalimide, and hydrazine showed potent anti-inflammatory activity (Rajasekaran, Sivakumar, & Jayakar, 1999).
Cytotoxicity Against Cancer Cells
Another study synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides by reacting similar compounds with hydrazine hydrate. These compounds exhibited in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential in cancer research (Hassan, Hafez, & Osman, 2014).
Development of Novel Heterocyclic Compounds
In 2018, a series of novel 6-functionalized-5-amino-3-methyl-1-phenyl-1H-furo[3,2-e]pyrazolo[3,4-b]pyrazines, which are structurally related to this compound, were synthesized. These compounds are intended for further pharmacological study, indicating their relevance in pharmaceutical research (Kamal El‐dean, Radwan, Zaki, & Abd ul‐Malik, 2018).
Analgesic and Anti-Inflammatory Properties
A series of novel thiazolo[4,5-d]pyridazinones, similar in structure to this compound, were synthesized and tested for their analgesic and anti-inflammatory properties. This study contributes to the understanding of the therapeutic potential of such compounds (Demchenko, Bobkova, Yadlovskiy, Buchtiarova, & Demchenko, 2015).
Properties
IUPAC Name |
1-phenyl-3-[[5-[(4-propylphenoxy)methyl]furan-2-carbonyl]amino]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-2-6-16-9-11-18(12-10-16)28-15-19-13-14-20(29-19)21(26)24-25-22(27)23-17-7-4-3-5-8-17/h3-5,7-14H,2,6,15H2,1H3,(H,24,26)(H2,23,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWNXXAZGPEXQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NNC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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